Ctop-NH2

Description

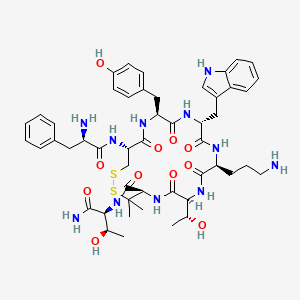

Structure

2D Structure

Properties

Molecular Formula |

C50H67N11O11S2 |

|---|---|

Molecular Weight |

1062.3 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |

InChI Key |

PZWWYAHWHHNCHO-FGHAYEPSSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development for Ctop Nh2

Retrosynthetic Analysis and Strategic Disconnections for Ctop-NH2

Retrosynthetic analysis of a peptide like this compound involves conceptually dismantling the molecule back to its simpler starting materials, typically the constituent amino acids. For this compound, the primary disconnections are the peptide bonds that link the amino acids in the linear precursor. Additionally, the disulfide bridge between the Cys and Pen residues represents a key structural feature requiring a specific disconnection strategy in the retrosynthetic plan.

A typical retrosynthetic approach for a cyclic peptide synthesized via solid-phase methods would involve identifying the linear peptide precursor. The disconnections would then proceed along the peptide backbone, breaking the amide bonds (CO-NH) to arrive at the individual amino acid building blocks. Each amino acid would need to be appropriately protected to ensure controlled coupling during synthesis and to prevent unwanted side reactions. For this compound, the retrosynthetic steps would include breaking the peptide bonds in the cyclic structure to reveal the linear sequence, and then further disconnecting the linear sequence into the protected D-Phe, Cys, Tyr, D-Trp, Orn, Thr, Pen, and Thr amino acids, with the C-terminus as an amide. The disulfide bond would be addressed by considering the synthesis of the linear peptide with protected thiol groups on Cys and Pen, followed by an oxidation step to form the disulfide bridge, either in solution or on the solid support. mdpi.combohrium.com

Novel Synthetic Routes for this compound Construction

The primary method for synthesizing peptides of this complexity, including this compound, is solid-phase peptide synthesis (SPPS). While SPPS is a well-established technique, novel routes in this context often refer to optimized strategies, the use of new coupling reagents, or modified solid supports to improve yield, purity, and efficiency. The synthesis of cyclic peptides like this compound on a solid support involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. mdpi.combohrium.com Once the linear peptide is assembled, it is cleaved from the resin, and cyclization is performed, often followed by the formation of the disulfide bond.

Research on the synthesis of peptides similar to this compound or its analogues has explored variations in solid-phase synthesis protocols. For instance, studies on the synthesis of the bicyclic peptide OL-CTOP, an analogue of CTOP, have focused on optimizing solid-phase synthesis conditions and the selective formation of disulfide bridges. mdpi.combohrium.com This involved exploiting the differential reactivity of thiol groups protected with different protecting groups (e.g., Trt and Acm) towards oxidizing agents like iodine in different solvents. mdpi.com Such optimizations can be considered advancements in the synthetic routes for this class of peptides.

Exploration of Asymmetric Synthesis for Chiral this compound

The chirality in this compound originates from the use of chiral amino acids (D-Phe, Cys, Tyr, D-Trp, Orn, Thr, Pen). Standard peptide synthesis utilizes commercially available or synthesized protected amino acids with defined stereochemistry. sigmaaldrich.comnih.gov Therefore, the asymmetric synthesis aspect in the context of this compound primarily lies in the production of these chiral amino acid building blocks with high enantiomeric purity before they are incorporated into the peptide chain.

While the synthesis of chiral amines and other chiral molecules often involves specific asymmetric catalytic reactions or the use of chiral auxiliaries york.ac.ukacs.orgsigmaaldrich.comnih.govcardiff.ac.uk, for peptide synthesis, the stereochemistry is typically controlled by the chirality of the starting amino acids. Research in asymmetric synthesis relevant to peptide chemistry might focus on developing more efficient or environmentally friendly methods for synthesizing unnatural or modified chiral amino acids that could potentially be incorporated into this compound or its analogues.

Development of Catalyst-Driven Transformations for this compound Synthesis

In peptide synthesis, coupling reagents play a crucial role in facilitating the formation of amide bonds between amino acids. These reagents activate the carboxyl group of one amino acid, allowing it to react with the amino group of another. While not always referred to as catalysts in the traditional sense of lowering activation energy and being regenerated in a catalytic cycle, efficient coupling reagents are essential for successful peptide bond formation.

The formation of the disulfide bridge in this compound involves the oxidation of the thiol groups on the cysteine and penicillamine (B1679230) residues. This oxidation can be mediated by various reagents. Studies on related peptides, like OL-CTOP, have investigated the use of iodine (I2) for disulfide bond formation, exploiting differential reactivity based on protecting groups. mdpi.combohrium.com

More broadly, catalyst-driven transformations are increasingly explored in organic synthesis, including reactions relevant to the modification or synthesis of amino acids and peptides. acs.orgnih.govcardiff.ac.ukrsc.orgtitech.ac.jposti.govsemanticscholar.orgresearchgate.netacs.orgmdpi.comrsc.org For example, metal catalysis has been applied to the synthesis of amine derivatives acs.orgnih.govacs.org and could potentially be relevant for synthesizing modified amino acids used in this compound analogues. However, specific catalyst development solely for the core peptide coupling or disulfide formation steps of this compound synthesis beyond standard methods is not prominently detailed in the provided search results.

Green Chemistry Principles in this compound Synthetic Design

Applying green chemistry principles to peptide synthesis, including that of this compound, involves designing processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgrsc.orgpnas.orgimist.maroyalsocietypublishing.org This can encompass several aspects:

Solvent Selection: Replacing traditional organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions where possible. semanticscholar.orgpnas.orgimist.maroyalsocietypublishing.org

Atom Economy: Designing synthetic routes where a higher proportion of the atoms of the starting materials are incorporated into the final product, minimizing waste. pnas.orgimist.maroyalsocietypublishing.org

Energy Efficiency: Conducting reactions at lower temperatures or pressures. royalsocietypublishing.org

Use of Catalysts: Employing catalytic methods (as discussed in 2.2.2) can reduce the need for stoichiometric reagents, many of which can be hazardous. semanticscholar.orgpnas.orgroyalsocietypublishing.org

Waste Prevention: Optimizing reaction conditions to minimize by-product formation. pnas.orgimist.maroyalsocietypublishing.org

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of this compound derivatives and structural analogues involves modifying the amino acid sequence, incorporating modified amino acids, or altering the cyclic structure. The goal of synthesizing analogues is often to modulate the parent compound's biological activity, such as improving potency, selectivity, or pharmacokinetic properties.

A notable example is the synthesis of OL-CTOP, a bicyclic peptide analogue of CTOP. mdpi.combohrium.com The synthesis of OL-CTOP involved combining the sequence of CTOP with that of odorranalectin and introducing a second cyclization. mdpi.combohrium.com This required optimizing solid-phase synthesis for a longer, more complex peptide and developing strategies for the sequential formation of two disulfide bridges. mdpi.combohrium.com The successful synthesis and evaluation of such analogues demonstrate the ability to create structural variations of this compound.

Design Principles for Modulating this compound Structure

The design of this compound and its analogues is guided by the principles of structure-activity relationship (SAR), aiming to understand how changes in the chemical structure affect biological activity, particularly binding affinity and selectivity for opioid receptors. nih.govacs.org

Key design principles for modulating the structure of peptides like this compound include:

Amino Acid Substitutions: Replacing specific amino acids with others (including unnatural or modified amino acids) to alter side chain interactions, hydrophobicity, or steric bulk. The synthesis of various somatostatin (B550006) analogues, including CTOP, involved systematic amino acid substitutions to probe the structural requirements for μ-opioid receptor binding and selectivity. nih.govacs.org

Cyclization: Introducing cyclic constraints, as in this compound itself, can rigidify the peptide structure, reducing conformational flexibility and potentially predisposing it to adopt a conformation favorable for receptor binding. nih.govacs.org

Backbone Modifications: Altering the peptide backbone, such as incorporating N-methylated amino acids or-amino acids, to influence conformation and metabolic stability.

Terminal Modifications: Modifying the N- or C-termini (e.g., amidation of the C-terminus as in this compound) to affect charge and interaction with the receptor or enzymes.

The design and synthesis of this compound and its analogues are iterative processes where synthetic accessibility and biological evaluation inform subsequent structural modifications.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound involves several chemical transformations, primarily centered around peptide bond formation and disulfide bridge formation within the framework of solid-phase peptide synthesis. While the detailed, step-by-step reaction mechanisms for every coupling reaction in SPPS are complex and depend on the specific reagents used, the general principle involves the activation of a carboxyl group of one amino acid and its subsequent reaction with the free amine group of another amino acid, typically mediated by coupling agents.

A key mechanistic aspect specifically relevant to the cyclization of this compound is the formation of the disulfide bond between the cysteine and penicillamine residues. This is often achieved through oxidation of the free thiol groups. When iodine is used as the oxidizing agent, the mechanism typically involves the formation of sulfenyl iodide intermediates, followed by a nucleophilic attack of another thiol group to form the disulfide bond mdpi.combohrium.com. The selectivity in forming specific disulfide bonds in peptides with multiple cysteine/penicillamine residues can be controlled by the choice of protecting groups and reaction conditions, influencing the accessibility and reactivity of the thiol groups mdpi.combohrium.com.

While general mechanisms for reactions involving amine groups, such as nucleophilic substitution or imine formation, are discussed in chemical literature chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org, these are not the primary reactions involved in the core peptide synthesis and cyclization of this compound. The focus for this compound synthesis mechanisms lies more on the peptide coupling reactions and the controlled oxidation for disulfide bond formation. Specific detailed mechanistic studies, such as transition state analysis or kinetic investigations tailored to the synthesis of this compound, were not found in the provided search results.

Molecular and Cellular Mechanism of Action Studies of Ctop Nh2

Identification and Validation of Molecular Targets for Ctop-NH2

The primary molecular target of this compound is the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its interaction with this receptor has been extensively characterized, along with its selectivity profile against other opioid receptor subtypes.

Ligand-Receptor Interaction Profiling

This compound exhibits a high affinity and remarkable selectivity for the µ-opioid receptor over other opioid receptor subtypes, namely the delta (δ) and kappa (κ) receptors. This selectivity is crucial for its use as a pharmacological tool to isolate and study µ-opioid receptor-mediated effects.

Binding affinity studies using radiolabeled this compound ([3H]CTOP) in rat brain membrane preparations have demonstrated its potent interaction with the µ-opioid receptor. Saturation isotherms revealed apparent dissociation constants (Kd) of 0.16 nM at 25°C and 0.41 nM at 37°C. These low nanomolar Kd values indicate a very high binding affinity.

Furthermore, competitive binding assays have established the high selectivity of this compound. It has been shown to be approximately 2000-fold more specific for the µ-opioid receptor compared to the δ-opioid receptor. While specific binding affinity values for the κ-opioid receptor are not as commonly reported, the general consensus from broader pharmacological studies is that this compound has a very low affinity for this receptor subtype, further highlighting its selectivity for the µ-opioid receptor.

| Receptor Subtype | Binding Affinity (Kd in nM) | Selectivity |

|---|---|---|

| Mu (µ)-Opioid Receptor | 0.16 (at 25°C), 0.41 (at 37°C) | High |

| Delta (δ)-Opioid Receptor | Significantly lower than for µ-receptor | ~2000-fold lower than for µ-receptor |

| Kappa (κ)-Opioid Receptor | Very low affinity | Very low |

Enzyme Inhibition/Activation Kinetics by this compound

The primary mechanism of this compound's action is as a competitive antagonist at the µ-opioid receptor. This receptor, being a Gi/o-coupled GPCR, typically signals by inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound does not directly inhibit or activate adenylyl cyclase itself. Instead, it competitively binds to the µ-opioid receptor and blocks the binding of endogenous or exogenous agonists. By preventing agonist binding, this compound effectively prevents the agonist-induced inhibition of adenylyl cyclase. This results in a maintenance of, or a return to, basal levels of adenylyl cyclase activity and, consequently, cAMP production.

Detailed kinetic studies focusing specifically on the rates of enzyme inhibition or activation by this compound are not extensively documented, as its effect is indirect and dependent on the presence of a µ-opioid receptor agonist. The key mechanistic action is the prevention of the G-protein-mediated signal transduction that leads to adenylyl cyclase inhibition.

Protein-Protein Interaction Modulation by this compound

The interaction between a GPCR and its cognate G protein is a critical protein-protein interaction in signal transduction. The µ-opioid receptor, upon agonist binding, undergoes a conformational change that facilitates its coupling to inhibitory G proteins (Gi/o). This coupling initiates the dissociation of the G protein heterotrimer (Gα and Gβγ subunits), leading to downstream signaling.

This compound, by binding to the µ-opioid receptor in an antagonist conformation, prevents the receptor from adopting the active conformation necessary for efficient G protein coupling. Therefore, this compound modulates this crucial protein-protein interaction by inhibiting it. It effectively uncouples the receptor from its G protein signaling partners in the presence of an agonist.

Beyond this primary mechanism of preventing receptor-G protein coupling, there is currently a lack of substantial evidence to suggest that this compound directly modulates other protein-protein interactions within the cell. Its well-defined role is as a selective antagonist at the µ-opioid receptor.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

By blocking the activation of the µ-opioid receptor, this compound can prevent the downstream signaling cascades that are normally initiated by agonist binding. These pathways play significant roles in cell survival, proliferation, and inflammation.

Kinase Cascade Perturbations (e.g., MAPK, PI3K/Akt)

Activation of the µ-opioid receptor by agonists has been shown to trigger several kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are involved in a wide range of cellular processes.

As a potent and selective µ-opioid receptor antagonist, this compound is expected to block the agonist-induced activation of these kinase cascades. By preventing the initial step of receptor activation, this compound would consequently inhibit the downstream phosphorylation and activation of key proteins in the MAPK and PI3K/Akt pathways. While the general principle is well-established, specific studies detailing the use of this compound to demonstrate the blockade of these specific pathways are not as prevalent as those focusing on its direct receptor antagonism. However, based on its mechanism of action, its role as an inhibitor of these downstream effects is a logical and expected consequence.

| Signaling Pathway | Effect of µ-Opioid Agonist | Effect of this compound |

|---|---|---|

| MAPK Pathway | Activation | Blockade of agonist-induced activation |

| PI3K/Akt Pathway | Activation | Blockade of agonist-induced activation |

Transcription Factor Activity Regulation (e.g., NF-κB)

The activation of µ-opioid receptors can also lead to the modulation of transcription factor activity, thereby influencing gene expression. One such transcription factor is the Nuclear Factor-kappa B (NF-κB), which plays a critical role in the inflammatory response and cell survival.

Studies have indicated that µ-opioid receptor activation can lead to the activation of NF-κB. As a selective antagonist, this compound would be predicted to prevent this agonist-induced activation of NF-κB. By blocking the µ-opioid receptor, this compound would inhibit the upstream signaling events that lead to the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. Similar to the kinase cascades, direct experimental evidence specifically using this compound to demonstrate the blockade of NF-κB activation is an area that warrants further investigation, though it is a clear implication of its primary antagonist function.

G-Protein Coupled Receptor (GPCR) Signaling Analysis

This compound exerts its primary cellular effect by binding to the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. arizona.eduproteopedia.org As a selective antagonist, this compound binds to the receptor but does not elicit the conformational change required for activation. Instead, it competitively blocks the binding of endogenous and exogenous agonists, thereby inhibiting downstream signaling cascades. arizona.edunih.gov

The μ-opioid receptor typically couples to inhibitory G-proteins of the Gαi/o family. plos.org Agonist binding normally leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govplos.org By occupying the receptor's binding site, this compound prevents this agonist-induced inhibition of adenylyl cyclase, thus maintaining basal cAMP levels. nih.gov In experimental models where adenylyl cyclase is chronically inhibited by sustained opioid agonist exposure, the application of an antagonist like this compound can lead to a "cAMP overshoot," a phenomenon indicative of adenylyl cyclase superactivation that has become unmasked. nih.gov

Studies characterizing the binding of radiolabeled [3H]CTOP to rat brain membranes have shown high-affinity binding that is consistent with a single-site model. The presence of guanine (B1146940) nucleotides, such as guanylyl-5'-yl-imidodiphosphate (Gpp(NH)p), reduces the binding affinity of this compound, which is a characteristic feature of GPCR antagonists interacting with the receptor-G protein complex. osti.govnih.gov

Ion Channel Modulation and Membrane Potential Effects

The signaling initiated by μ-opioid receptors, which this compound blocks, has significant effects on neuronal excitability through the modulation of ion channels. Agonist activation of μ-opioid receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This compound, by preventing receptor activation, blocks these effects.

Interestingly, detailed electrophysiological studies in rat locus ceruleus neurons have revealed that this compound can directly increase potassium (K+) conductance independent of the μ-opioid receptor. nih.govmq.edu.au This effect was not blocked by the general opioid antagonist naloxone (B1662785), suggesting an interaction with a non-opioid receptor, possibly one related to the somatostatin (B550006) receptor family. nih.govmq.edu.au This action appears to be specific to this compound, as the closely related peptide CTAP did not produce a similar K+ current. nih.govmq.edu.au

Table 1: Electrophysiological Effects of this compound on Locus Ceruleus Neurons

| Parameter | Observation | Implication |

|---|---|---|

| K+ Conductance | Increased with an EC50 of 560 nM nih.gov | Non-opioid receptor-mediated neuronal hyperpolarization |

| Naloxone Sensitivity | K+ current was not antagonized by naloxone nih.gov | Confirms the effect is independent of classical opioid receptors |

| Comparison with CTAP | CTAP produced no significant K+ current nih.gov | Highlights a key structural difference influencing non-opioid activity |

Impact of this compound on Gene Expression and Transcriptomic Profiles

While specific transcriptomic studies focusing solely on this compound are limited, research on the broader effects of μ-opioid receptor modulation provides a framework for its likely impact. The signaling pathways inhibited by this compound, such as the cAMP/PKA pathway, are known to regulate the activity of transcription factors like CREB (cAMP response element-binding protein), which in turn controls the expression of a wide array of genes involved in neuronal plasticity, survival, and metabolism.

It is hypothesized that by blocking μ-opioid receptor signaling, this compound can prevent agonist-induced changes in gene expression. In contexts where endogenous opioid signaling is high, such as in certain physiological or pathological states, this compound could reverse these transcriptomic signatures. A related protein, Chtop, has been identified as a versatile regulator of gene-specific transcription and mRNA export, although its direct link to this compound activity is not established. nih.govtandfonline.comtandfonline.com Further research employing techniques like RNA sequencing on this compound-treated cells is necessary to delineate its precise impact on the transcriptome.

Proteomic Analysis of this compound-Induced Cellular Changes

Proteomic analyses offer a snapshot of the cellular protein landscape and can reveal significant changes induced by pharmacological agents. Studies investigating the proteome of cells treated with μ-opioid receptor ligands have identified alterations in numerous signaling pathways, including those related to PI3K-Akt, TNF, and Notch signaling. nih.gov As an antagonist, this compound would be expected to prevent or reverse the proteomic changes induced by μ-opioid agonists.

Recent advanced proteomic studies have focused on mapping the "proximal proteome" of the activated μ-opioid receptor to identify novel interacting proteins that regulate receptor signaling and trafficking. nih.govbiorxiv.org These studies reveal that different agonists can induce distinct protein recruitment profiles. This compound could be used in such experiments as a negative control to confirm that the recruitment of specific proteins is dependent on receptor activation. By blocking agonist-induced receptor internalization and trafficking, this compound would prevent the recruitment of proteins involved in endocytosis and endosomal sorting, such as β-arrestins, EYA4, and KCTD12. nih.govbiorxiv.org

Metabolomic Profiling in Response to this compound Exposure

Metabolomics, the study of small molecule metabolites, provides a functional readout of the cellular state. nih.govacs.orgfrontiersin.org Opioid signaling is known to impact cellular metabolism, and disruptions in these pathways are implicated in various conditions. researchgate.netnih.gov For instance, metabolomic profiling has been used to identify biomarkers for opioid use disorder by comparing chronic users with non-users, revealing alterations in pathways such as vitamin metabolism, purine (B94841) metabolism, and N-glycan synthesis. researchgate.netnih.gov

By blocking μ-opioid receptor signaling, this compound can serve as a tool to investigate the specific metabolic pathways under the control of this receptor. In a research setting, comparing the metabolomic profiles of cells or organisms treated with an agonist, an agonist plus this compound, and this compound alone can isolate the metabolic shifts directly attributable to μ-opioid receptor activation. nih.gov Such studies might reveal this compound-induced alterations in amino acid metabolism, energy substrates, and lipid profiles, reflecting the basal metabolic state in the absence of opioid-induced modulation.

Subcellular Localization and Trafficking Dynamics of this compound

The cellular entry and subsequent trafficking of peptide molecules like this compound are critical determinants of their mechanism of action. While specific studies on the subcellular localization of this compound are not widely available, general principles of peptide and protein trafficking provide likely mechanisms. As a peptide, this compound is expected to interact with the cell surface. Its primary target, the μ-opioid receptor, is a transmembrane protein. proteopedia.org

Binding likely occurs in the extracellular space. Following binding, the ligand-receptor complex may be subject to cellular trafficking processes. However, as an antagonist, this compound may not induce the same endocytic pathways, such as β-arrestin-mediated internalization, that are commonly triggered by agonists. mdpi.com Some studies suggest that certain antagonists can promote receptor stabilization at the plasma membrane. Investigating the localization of fluorescently-tagged this compound using advanced microscopy could clarify its trafficking dynamics and whether it remains at the cell surface or is internalized through specific endocytic routes. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

The development of this compound and other cyclic opioid peptides has been heavily guided by structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.netwikipedia.orgnih.gov SAR analysis involves systematically modifying the chemical structure of a molecule to understand how specific components contribute to its biological activity. wikipedia.orgacs.org For cyclic peptides, key modifications include altering amino acid residues, changing the ring size, and modifying the peptide backbone. nih.govnih.govresearchgate.net

Table 2: Key SAR Insights from Cyclic Opioid Peptides like this compound

| Structural Feature | Role in Activity | Reference |

|---|---|---|

| Cyclic Structure | Confers conformational rigidity, enhances metabolic stability, and improves receptor selectivity. | nih.govnih.gov |

| D-Phe at Position 1 | The D-amino acid configuration is crucial for potent antagonist activity at the μ-receptor. | mdpi.com |

| Ornithine at Position 5 | The basic side chain of Ornithine is a key determinant for μ-receptor selectivity and high-affinity binding. | nih.gov |

| Penicillamine (B1679230) at Position 7 | Contributes to the conformational constraint of the cyclic structure. | arizona.edu |

Quantitative structure-activity relationship (QSAR) models build on SAR data by creating mathematical equations that correlate structural descriptors with biological activity. mdpi.comnih.govnih.govmdpi.com These models can predict the activity of novel, unsynthesized analogs, thereby guiding rational drug design. mdpi.comresearchgate.net For this compound analogs, QSAR could model how factors like hydrophobicity, steric bulk, and electronic properties of different amino acid side chains influence μ-opioid receptor affinity and antagonist potency. Such models are crucial for understanding the precise molecular interactions between this compound and the receptor's binding pocket and for designing new peptides with improved pharmacological profiles. mdpi.comnih.gov

Experimental Design for SAR Studies of this compound Analogues

The experimental design for elucidating the Structure-Activity Relationships (SAR) of this compound analogues is a systematic process involving the design, synthesis, and biological evaluation of a series of related compounds. The primary goal is to identify which amino acid residues and structural features are critical for receptor binding and functional activity.

Analogue Design Strategy: The design of a library of this compound analogues typically begins with the parent peptide, D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. Modifications are introduced methodically to probe the role of each component:

Alanine Scanning: Each amino acid residue in the sequence is systematically replaced with Alanine. This helps to identify "hot spots"—residues whose side chains are crucial for receptor interaction. A significant loss in affinity or activity upon substitution indicates the importance of the original residue.

Substitution of Key Residues: Based on initial findings or homology modeling, specific residues believed to be part of the pharmacophore (e.g., Tyr³, D-Trp⁴) are replaced with other natural or unnatural amino acids to explore the effects of properties like aromaticity, charge, and steric bulk.

Conformational Constraints: To reduce flexibility and lock the peptide into a bioactive conformation, further modifications are introduced. This can include N-methylation of backbone amides, incorporation of conformationally restricted amino acids, or altering the size and nature of the cyclic bridge. nih.gov

Modification of the Disulfide Bridge: The disulfide bond between Cys² and Pen⁷ is crucial for its structure. Analogues may be designed with different types of bridges (e.g., lactam bridges) to enhance stability while maintaining the necessary conformation. acs.org

Synthesis and Purification: The designed peptide analogues are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Following assembly of the linear peptide, the crucial cyclization step is performed on-resin or in solution to form the disulfide or other type of bridge. The crude peptides are then purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity is confirmed by mass spectrometry.

Biological Evaluation: A critical component of the experimental design is the comprehensive biological evaluation of each purified analogue. This involves a tiered approach:

Receptor Binding Assays: The affinity of each analogue for the μ-opioid receptor (and often δ and κ receptors to determine selectivity) is measured. This is typically done through competitive radioligand binding assays using membranes from cells expressing the recombinant human opioid receptors. nih.gov The results are expressed as the inhibition constant (Ki).

Functional Assays: To determine whether an analogue acts as an antagonist, agonist, or partial agonist, functional assays are employed. These assays measure the cellular response to receptor activation. Common methods include GTPγS binding assays, which measure G-protein activation, or calcium mobilization assays in cells co-expressing the receptor and a promiscuous G-protein. nih.govmdpi.com The potency (EC50 or IC50) and efficacy (Emax) of the compounds are determined from these experiments.

| Analogue | Modification from this compound | μ-Opioid Receptor Affinity (Ki, nM) | Functional Activity (pA₂) | Selectivity (μ vs δ/κ) |

|---|---|---|---|---|

| This compound (Parent) | - | 0.5 - 1.5 | 8.5 | >1000-fold |

| [Ala³]-Ctop-NH2 | Tyr³ → Ala | >1000 | N/A | - |

| [Ala⁴]-Ctop-NH2 | D-Trp⁴ → Ala | >500 | N/A | - |

| [N-Me-Phe¹]-Ctop-NH2 | D-Phe¹ → N-Me-D-Phe¹ | 5.2 | 8.1 | >800-fold |

| [Arg⁵]-Ctop-NH2 (CTAP) | Orn⁵ → Arg | 1.8 | 8.4 | >1500-fold |

Table 1: Representative data structure for SAR studies of this compound analogues. The data shown are illustrative examples based on typical findings in the field, demonstrating how substitutions at key positions (like Tyr³ and D-Trp⁴) can dramatically decrease affinity, while other modifications may be better tolerated. pA₂ is a measure of antagonist potency.

Computational QSAR Modeling for this compound Series

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the physicochemical properties of a series of compounds, such as the this compound analogues, with their biological activities. A robust QSAR model can provide predictive insights for designing new, more potent, and selective antagonists.

Workflow for QSAR Modeling: The development of a 3D-QSAR model for the this compound series generally follows a standardized workflow:

Dataset Preparation: A dataset of this compound analogues with experimentally determined biological activities (e.g., Ki values for μ-opioid receptor binding) is compiled. This set is typically divided into a larger "training set" to build the model and a smaller "test set" to validate its predictive power. nih.govnih.gov

Molecular Modeling and Alignment: 3D structures for all peptides in the dataset are generated and optimized to their lowest energy state. A crucial and challenging step for flexible peptides is molecular alignment, where all structures are superimposed based on a common scaffold or pharmacophore. For cyclic peptides like this compound, the rigid backbone often serves as the alignment template.

Descriptor Calculation (CoMFA/CoMSIA): In methods like Comparative Molecular Field Analysis (CoMFA), the aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecule and a probe atom. nih.gov These energy values serve as the independent variables (descriptors). Comparative Molecular Similarity Indices Analysis (CoMSIA) expands on this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is the most common statistical method used in 3D-QSAR. nih.gov It correlates the variations in the calculated descriptor fields with the variations in the biological activity of the training set compounds, generating a mathematical equation that constitutes the QSAR model.

Model Validation: The statistical robustness and predictive ability of the QSAR model must be rigorously validated:

Internal Validation: The "leave-one-out" cross-validation technique is typically used. In this process, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External Validation: The model's ability to predict the activity of compounds not used in its creation is tested using the predefined test set. The predictive correlation coefficient (r²_pred) is calculated based on the correlation between the experimental and predicted activities for the test set compounds.

Interpretation of Results: The results of a 3D-QSAR analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours might show regions where steric bulk is detrimental.

Electrostatic Maps: Blue contours often highlight areas where positive charges are predicted to increase activity, while red contours indicate where negative charges are favorable.

These maps provide invaluable guidance for the rational design of the next generation of this compound analogues with optimized receptor interactions.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| Cross-validated q² | 0.67 | Indicates good internal model predictability. |

| Non-cross-validated r² | 0.92 | Shows the model's ability to fit the training set data. |

| Standard Error of Estimate (SEE) | 0.25 | Measures the goodness of fit. |

| F-statistic | 125.5 | Indicates the statistical significance of the model. |

| Predictive r² (Test Set) | 0.85 | Demonstrates the model's ability to predict external data. |

Table 2: Example of statistical results from a hypothetical 3D-QSAR (CoMFA) model for a series of μ-opioid antagonists. The values are representative of a statistically robust and predictive model. nih.gov

Biological Activity and Efficacy Research in in Vitro and Ex Vivo Models for Ctop Nh2

Cell-Based Assays for Ctop-NH2 Biological Activity

Cell-based assays are fundamental tools in drug discovery and biological research, offering a more biologically relevant context compared to biochemical assays to predict the effects of compounds on living systems researchgate.netpromega.com. These assays are used to measure various cellular responses, including viability, proliferation, death, differentiation, and immune modulation researchgate.netpromega.compromega.comabcam.comcellsignal.comnih.govoncolines.compharmaron.combmglabtech.com. Choosing the appropriate cell type and assay conditions is crucial for obtaining relevant results promega.com.

Cell Line Selection and Characterization for Specific Biological Questions

The selection and characterization of cell lines are critical steps in designing cell-based assays to address specific biological questions promega.comfrontiersin.orgnih.gov. Immortalized cell lines are widely used in research due to their cost-effectiveness and ability to provide repeatable results, although it is important to consider that they are artificial systems and may accumulate genetic aberrations nih.gov. Factors such as the species of origin, cell type, specific markers, genetic abnormalities, karyotype, and mutational profile are evaluated to ensure the chosen cell line is appropriate for the research objectives nih.gov. Comprehensive characterization of cell lines, including genomic, transcriptomic, and proteomic analysis, helps in understanding their molecular profiles and predicting their responses to interventions nih.govwuxibiologics.com.

Cellular Proliferation and Viability Assays (Mechanistic Focus)

Cellular proliferation and viability assays are commonly used to assess the impact of compounds on cell growth and survival researchgate.netpromega.compromega.comabcam.comcellsignal.comnih.govoncolines.com. Cell viability refers to the number of healthy cells in a sample, while proliferation measures the number of actively dividing cells abcam.comnih.gov. These assays are vital for understanding mechanisms involved in cell survival or death nih.gov. Various methods exist, including those based on metabolic activity (e.g., MTT, MTS, resazurin), ATP content (e.g., CellTiter-Glo®), DNA synthesis (e.g., EdU, propidium (B1200493) iodide), and membrane integrity (e.g., LDH release, dye exclusion) promega.compromega.comabcam.comcellsignal.comnih.govnih.gov. Multiplexing these assays can provide more detailed insights into the mechanisms of action promega.compromega.com. For instance, measuring ATP levels is a common method for determining the number of viable cells, as light emission is directly proportional to the number of living cells promega.compromega.comnih.gov.

Apoptosis and Necrosis Pathway Analysis in Cellular Systems

Apoptosis and necrosis are two primary mechanisms of cell death youtube.com. Apoptosis is a highly regulated, programmed cell death process often triggered by specific signals or cellular stress youtube.commdpi.com. It involves activation of caspase enzymes and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways youtube.commdpi.comdiva-portal.orgnih.govmdpi.com. Necrosis, often caused by acute cell injury, is typically a less controlled process characterized by cell swelling and membrane rupture youtube.com. Analyzing the pathways involved in apoptosis and necrosis helps to understand how a compound induces cell death mdpi.comdiva-portal.orgnih.govmdpi.com. Assays can involve detecting caspase activation, mitochondrial membrane potential changes, cytochrome c release, DNA fragmentation, or membrane integrity loss abcam.comyoutube.commdpi.comdiva-portal.orgnih.govmdpi.com.

Cell Differentiation and Morphogenesis Studies

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, while morphogenesis involves the development of the shape of tissues and organs nih.govnih.gov. These processes are regulated by complex signaling pathways and interactions between cells and their microenvironment nih.govcytomorpholab.comecmjournal.orgfrontiersin.org. In vitro models, including 2D and 3D cell cultures, are used to study differentiation and morphogenesis researchgate.netfrontiersin.org. Techniques involve observing changes in cell morphology, expression of specific differentiation markers (e.g., using immunocytochemistry or gene expression analysis), and the formation of tissue-like structures frontiersin.org. Signaling pathways such as Hedgehog, WNT, Retinoic Acid, BMP, and FGF are known to play essential roles in controlling cell fate and morphogenesis nih.gov.

Oxidative Stress Response and Antioxidant Activity in Cellular Models

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them nih.govresearchgate.net. Excessive ROS can lead to cellular damage and death nih.gov. Cellular models are used to evaluate a compound's ability to protect against oxidative stress or to act as an antioxidant abcam.comresearchgate.netmdpi.comresearchgate.net. Assays can measure intracellular ROS levels (e.g., using fluorescent probes like DCFH-DA), assess the activity of antioxidant enzymes (e.g., SOD, catalase), or evaluate markers of oxidative damage abcam.comnih.govresearchgate.netmdpi.comresearchgate.net. Cellular antioxidant activity assays are considered more physiologically relevant than chemical antioxidant methods for evaluating the potential benefits of natural products researchgate.netmdpi.com.

Immunomodulatory Effects in Isolated Immune Cells

Immunomodulatory compounds can alter the function of the immune system nih.govmdpi.comnih.govmssociety.org.uk. Studying these effects in isolated immune cells, such as lymphocytes, macrophages, and dendritic cells, is a key aspect of in vitro research mdpi.comnih.gov. Assays can assess the impact of a compound on immune cell proliferation, activation status, cytokine and chemokine production, phagocytic activity, and migration nih.govmdpi.comnih.gov. Co-culture systems involving immune cells and other cell types, such as cancer cells, are also used to study complex immune interactions oncolines.com. Signaling pathways like MAPKs, PI3K-Akt, and NF-κB are known to be involved in mediating the effects of immunomodulatory compounds on immune cells mdpi.comfrontiersin.org.

Enzyme Activity Assays and Reporter Gene Assays

Enzyme activity assays and reporter gene assays are valuable tools for investigating the downstream cellular pathways modulated by a compound. Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction, while reporter gene assays assess the transcriptional regulation of a gene of interest by linking its promoter to a readily detectable reporter gene thermofisher.comsigmaaldrich.comnih.govsigmaaldrich.com.

While specific published data detailing the direct effects of this compound on enzyme activity or reporter gene expression were not prominently found in the search results, these assay types could be applied to study the cellular signaling cascades initiated or modulated by this compound's interaction with its primary target, the mu opioid receptor. For instance, mu opioid receptor activation is known to influence various intracellular signaling pathways involving enzymes like adenylyl cyclase or kinases such as ERK1/2. Enzyme activity assays could be employed to measure the impact of this compound on the activity of these enzymes in cell lysates or intact cells expressing the mu opioid receptor. Similarly, reporter gene assays could be designed to monitor the transcriptional activity of genes known to be regulated by mu opioid receptor signaling, providing insights into the long-term cellular consequences of this compound exposure.

The application of these assays would typically involve incubating cells or cell components with varying concentrations of this compound and measuring the resulting changes in enzyme activity or reporter gene expression compared to control conditions or in the presence of known agonists.

Receptor Binding and Functional Assays (e.g., Radioligand Binding, FLIPR)

Receptor binding and functional assays are fundamental for characterizing the interaction of a compound with its target receptor and the resulting functional outcome. Radioligand binding assays are used to quantify the affinity and density of binding sites for a compound, while functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay, measure the downstream cellular responses triggered by receptor activation or inhibition bmglabtech.comnih.govavantorsciences.combiocompare.com.

This compound has been extensively studied using radioligand binding assays to characterize its interaction with mu opioid receptors. Studies utilizing [3H]CTOP as a radioligand have demonstrated its high affinity binding to mu opioid receptors in rat brain tissue nih.govnih.gov. For example, radioligand binding studies using slide-mounted tissue sections of rat brain revealed a dissociation constant (Kd) of 1.1 nM and a maximum number of binding sites (Bmax) of 79.1 fmol/mg protein for [3H]CTOP binding to mu opioid receptors nih.gov.

Furthermore, the selectivity of this compound for mu opioid receptors has been demonstrated through competition binding assays where the ability of various opioid agonists and antagonists to inhibit [3H]CTOP binding was assessed. Mu opioid agonists and antagonists effectively inhibited [3H]CTOP binding with high affinity, while delta and kappa opioid ligands showed significantly lower affinity nih.govnih.gov. For instance, in rat brain binding assays, this compound displayed high affinity with an IC50 of 3.5 nM and exceptional selectivity for mu opioid receptors over delta opioid receptors (selectivity ratio > 4000) and somatostatin (B550006) receptors (selectivity ratio > 8750) nih.gov.

The data from these binding studies can be summarized in tables to illustrate the affinity and selectivity profile of this compound:

| Ligand | Target Receptor (Rat Brain) | IC50 (nM) | Selectivity Ratio (vs Mu) |

| This compound (CTOP) | Mu Opioid Receptor | 3.5 | - |

| DPDPE | Delta Opioid Receptor | 234-3631 | > 4000 (Delta/Mu) |

| Somatostatin | Somatostatin Receptor | > 24000 | > 8750 (Somatostatin/Mu) |

Functional assays, such as FLIPR, can complement binding studies by measuring the functional consequences of this compound binding. Since this compound is an antagonist, FLIPR assays could be used to assess its ability to block mu opioid receptor-mediated signaling, such as the inhibition of adenylyl cyclase activity or the modulation of ion channels, which can lead to changes in intracellular calcium levels or membrane potential nih.govavantorsciences.combiocompare.comresearchgate.net. While specific FLIPR data for this compound was not found, this methodology is applicable for evaluating the inhibitory efficacy of antagonists on GPCRs like the mu opioid receptor.

High-Throughput and High-Content Screening Methodologies for this compound

High-throughput screening (HTS) and high-content screening (HCS) are powerful methodologies used for the rapid assessment of large libraries of compounds for specific biological activities bmglabtech.comacs.orgfrontiersin.orgnih.govbmglabtech.comnih.govdrugtargetreview.comacs.orgnih.gov. These approaches are essential in drug discovery and can be applied to identify new ligands that interact with the mu opioid receptor or to screen for compounds that modulate pathways affected by mu opioid receptor activity.

HTS typically involves automated systems to test compounds in a miniaturized format, such as 384- or 1536-well plates, allowing for the rapid screening of millions of compounds bmglabtech.comnih.gov. For this compound research, HTS could be employed in various ways:

Receptor Binding Assays: HTS-compatible radioligand binding or fluorescence-based binding assays could be used to screen large compound libraries for new ligands that bind to the mu opioid receptor, potentially identifying novel agonists or antagonists. bmglabtech.com

Functional Assays: HTS-adapted functional assays, such as calcium mobilization assays (e.g., using FLIPR) or reporter gene assays, could be used to screen for compounds that modulate mu opioid receptor activity or downstream signaling pathways. nih.govbmglabtech.com

HCS combines automated microscopy and image analysis to extract multiple parameters from individual cells or cellular structures within each well of a microplate nih.govdrugtargetreview.comnih.gov. This provides a richer dataset compared to the single-endpoint readouts of many HTS assays. HCS could be applied in this compound research to:

Assess Receptor Internalization: Study the effect of this compound (as an antagonist) on mu opioid receptor internalization, a process that can be triggered by agonist binding.

Analyze Downstream Signaling Pathways: Monitor the translocation of signaling proteins or changes in cellular morphology related to mu opioid receptor activation or inhibition.

Evaluate Effects in Complex Models: Apply HCS to analyze cellular responses in more complex models like organoids or tissue slices, examining parameters such as cell viability, differentiation markers, or protein expression patterns in a spatial context. nih.gov

While this compound itself is a known compound, HTS and HCS methodologies are highly relevant for discovering and characterizing new compounds that interact with the mu opioid receptor or related pathways, building upon the understanding gained from studies with ligands like this compound.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Ctop Nh2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ctop-NH2

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules, including peptides like this compound. By analyzing the interactions of nuclear spins with an external magnetic field, NMR provides information on the types, number, and connectivity of atoms within a molecule.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the hydrogen and carbon atoms in this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of the nuclei, while the integration of signals in ¹H NMR relates to the number of protons giving rise to each signal hw.ac.ukmsu.edu. The natural abundance of ¹³C is approximately 1.1%, requiring longer acquisition times or more concentrated samples compared to ¹H NMR hw.ac.uk.

Two-dimensional (2D) NMR techniques offer more detailed connectivity information, crucial for assigning resonances and establishing the complete structure of complex molecules.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other through typically two or three bonds (³J coupling), indicating vicinal or geminal relationships princeton.eduslideshare.net.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly bonded (¹J coupling). This experiment is essential for assigning proton and carbon resonances in pairs princeton.eduslideshare.net. Edited HSQC can differentiate between CH/CH₃ and CH₂ groups princeton.edu.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two to four or five bonds (²J and ³J coupling), providing information about longer-range connectivity and helping to identify quaternary carbons princeton.eduslideshare.net. HMBC experiments can be used to assign NH₂ protons to their corresponding carbons mestrelabcn.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation information is valuable for determining the three-dimensional structure and conformation of peptides princeton.eduslideshare.net.

The combination of these 1D and 2D NMR techniques allows for the complete assignment of NMR signals and the comprehensive structural elucidation of this compound slideshare.netrsc.org. For peptides, 2D NMR is particularly useful for determining the structure of complex molecules slideshare.net.

Solid-State NMR for this compound Polymorphs and Aggregates

Solid-state NMR spectroscopy is employed to study this compound in its solid form, which can exist as different polymorphs or aggregates. Unlike solution NMR, solid-state NMR provides structural and dynamic information in the absence of molecular tumbling, offering insights into the packing and molecular arrangement in the solid state nih.govnih.gov. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are fundamental in solid-state NMR for enhancing the signals of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant protons nih.gov. Different contact times in CP/MAS experiments can be used to selectively observe different types of carbons researchgate.net.

Solid-state NMR can be used to investigate the local environment of specific functional groups, such as NH₂ groups, which exhibit characteristic chemical shifts in the solid state andreas-brinkmann.netresearchgate.net. However, distinguishing between NH₂ and NH₃⁺ groups solely based on ¹⁵N chemical shifts in solid-state NMR can be challenging due to the influence of crystal packing researchgate.net. Two-dimensional solid-state NMR experiments, such as heteronuclear correlation (HETCOR) spectra, can provide information about through-space contacts, aiding in the determination of molecular packing and hydrogen bonding in the solid state andreas-brinkmann.net.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight, elemental composition, and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns alevelchemistry.co.uk.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, typically to several decimal places alevelchemistry.co.ukmeasurlabs.com. This high precision allows for the determination of the exact molecular mass of this compound and, consequently, its elemental composition measurlabs.comnih.govmsesupplies.com. By comparing the experimentally determined exact mass with theoretical masses calculated from possible elemental compositions, the molecular formula of the compound can be confirmed alevelchemistry.co.uknih.gov. HRMS is particularly useful for distinguishing between compounds that have the same nominal mass but different exact masses due to variations in isotopic composition alevelchemistry.co.uknih.gov. The monoisotopic mass, which is the sum of the accurate masses of the most abundant isotopes of each element, is typically used in HRMS broadinstitute.org.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (the intact molecule or a specific ion derived from it) is selected in the first mass analyzer, then fragmented (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer iastate.edunationalmaglab.org. The fragmentation pattern, or the spectrum of product ions, is characteristic of the precursor ion's structure and provides valuable information for structural confirmation and elucidation nationalmaglab.orgusask.caresearchgate.net.

For peptides like this compound, MS/MS is extensively used for sequencing. Fragmentation of peptides typically yields characteristic fragment ions, such as b and y ions, which arise from cleavage of the peptide backbone nationalmaglab.orgnih.gov. Analyzing the m/z values of these fragment ions allows for the determination of the amino acid sequence researchgate.net. Different fragmentation techniques and instrument types (e.g., triple quadrupole, ion trap, time-of-flight) can be used in MS/MS experiments, each yielding potentially different fragmentation patterns iastate.edunationalmaglab.orgusask.ca.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques combine a separation method with mass spectrometry, enabling the analysis of complex mixtures and the assessment of compound purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples liquid chromatography (LC) with MS. LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase rsc.org. The separated components then enter the mass spectrometer for detection and characterization iastate.edursc.org. LC-MS is particularly well-suited for the analysis of non-volatile and thermolabile compounds, including many peptides, and is widely used for purity analysis and the identification of impurities iastate.edursc.org.

Gas Chromatography-Mass Spectrometry (GC-MS) couples gas chromatography (GC) with MS. GC separates volatile or semi-volatile components of a mixture based on their boiling points and interactions with a stationary phase measurlabs.com. The separated components are then detected by the mass spectrometer iastate.edumeasurlabs.com. GC-MS is applicable to compounds that can be volatilized without decomposition. For less volatile compounds, derivatization may be required to make them suitable for GC analysis measurlabs.commdpi.com. GC-MS is also used for purity analysis and the identification of volatile impurities measurlabs.comindustry.gov.au.

These hyphenated techniques provide both chromatographic separation and mass spectral information, offering a powerful approach for analyzing the composition of samples containing this compound and assessing its purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups present within a molecule and gain insights into its molecular structure. These methods probe the vibrations of chemical bonds, which absorb or scatter light at characteristic frequencies depending on the type of bond and its local environment.

For a peptide like this compound, IR and Raman spectroscopy would provide valuable information about the presence of key functional groups, including amine (-NH2), amide (peptide bonds, -CO-NH-), hydroxyl (-OH, from Tyr and Thr residues), and disulfide (-S-S-) linkages, as well as the various C-H stretches and bends from the amino acid side chains and peptide backbone.

In the IR spectrum, primary amines typically exhibit characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range. These often appear as a pair of bands around 3350 and 3450 cm⁻¹ for symmetric and asymmetric stretching modes, respectively pressbooks.pubspectroscopyonline.comopenstax.orgorgchemboulder.comphystech.eduwikieducator.org. Amide groups, central to the peptide backbone, show characteristic absorption bands, notably the amide I band (primarily C=O stretch) around 1600-1700 cm⁻¹ and the amide II band (N-H bend and C-N stretch) in the 1500-1600 cm⁻¹ region. wikieducator.org C-N stretching vibrations in aliphatic amines typically appear in the 1020-1250 cm⁻¹ range, while in aromatic amines, they are found at higher wavenumbers (1250-1335 cm⁻¹) orgchemboulder.comwikieducator.org. The N-H bending vibration of primary amines is typically observed between 1580 and 1650 cm⁻¹ orgchemboulder.comwikieducator.org.

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetric vibrations and bonds involving less polar groups, such as disulfide bonds. The S-S stretching vibration of the disulfide bridge in Cys-containing peptides like this compound is expected to give a characteristic band in the Raman spectrum, typically in the 500-550 cm⁻¹ range. Raman spectroscopy is also effective for studying C-H vibrations and aromatic ring breathing modes (from Tyr and Trp residues). aip.orgaps.org

Analysis of the specific frequencies and intensities of these vibrational bands in the IR and Raman spectra of this compound would help confirm the presence of the expected functional groups and provide clues about the conformation and environment of these groups within the molecule. Differences in spectra under varying conditions (e.g., solid state vs. solution, different solvents) can reveal information about intermolecular interactions like hydrogen bonding. ias.ac.in

While specific spectral data for this compound were not found in the immediate search, the general principles of IR and Raman spectroscopy applied to peptides and amines are well-established. Below is an illustrative table showing typical IR absorption ranges for relevant functional groups expected in this compound.

| Functional Group (Vibration) | Typical IR Absorption Range (cm⁻¹) |

| Primary Amine (N-H stretch, asymmetric) | ~3400-3450 pressbooks.puborgchemboulder.comwikieducator.org |

| Primary Amine (N-H stretch, symmetric) | ~3300-3350 pressbooks.puborgchemboulder.comwikieducator.org |

| Primary Amine (N-H bend) | ~1580-1650 orgchemboulder.comwikieducator.org |

| Amide I (C=O stretch) | ~1600-1700 |

| Amide II (N-H bend, C-N stretch) | ~1500-1600 |

| Aliphatic C-N stretch | ~1020-1250 orgchemboulder.comwikieducator.org |

| Aromatic C-N stretch | ~1250-1335 orgchemboulder.comwikieducator.org |

| Disulfide (S-S stretch) | ~500-550 (typically stronger in Raman) |

X-ray Crystallography for Absolute Configuration and Crystal Structure of this compound

The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the electrons of a crystalline sample. The diffraction pattern is then analyzed computationally to reconstruct the electron density map of the molecule, from which the atomic positions and thus the molecular structure are determined. nih.gov

Determining the absolute configuration using X-ray crystallography is possible due to a phenomenon called anomalous dispersion (also known as resonant scattering), which causes small differences in the intensity of diffracted X-rays for certain pairs of reflections (Bijvoet pairs). researchgate.netwikipedia.orgnih.gov The magnitude of this effect is dependent on the presence of heavier atoms and the wavelength of the X-rays used. While determining the absolute configuration of purely light-atom organic compounds can be challenging due to weak anomalous scattering, the presence of sulfur atoms in the disulfide bridge of this compound would aid in this determination. researchgate.netacs.orgmdpi.comnih.gov

For this compound, a successful X-ray crystallography experiment would yield:

The precise 3D arrangement of all atoms in the molecule.

Confirmation of the connectivity of the amino acids and the presence of the disulfide bond.

Bond lengths, bond angles, and torsion angles, providing details about the conformation of the peptide backbone and side chains.

The absolute configuration (R or S) at each chiral center.

Information about how the molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonds and van der Waals forces.

A key requirement for X-ray crystallography is obtaining high-quality single crystals of the compound researchgate.netnih.gov. This can sometimes be a limiting factor for peptides, which may be difficult to crystallize. If suitable single crystals of this compound can be obtained, X-ray crystallography would provide the most definitive structural information.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules, particularly for analyzing their conformation and determining the enantiomeric excess (ee) of a chiral compound. CD measures the differential absorption of left and right circularly polarized light by a sample. Chiral molecules exhibit a CD signal in regions of their absorption spectrum.

This compound is a chiral peptide due to the presence of multiple chiral amino acid residues (D-Pen, Cys, Tyr, D-Trp, Orn, Thr). CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins (e.g., alpha-helices, beta-sheets, turns, and random coils). While CTOP is a relatively small cyclic peptide, CD can still provide information about its preferred conformation in solution.

The CD spectrum of this compound would show characteristic positive and negative Cotton effects (peaks or troughs) at specific wavelengths, the positions and intensities of which are related to the electronic transitions of the chromophores present (peptide bonds, aromatic rings of Tyr and Trp, and disulfide bonds) and their spatial arrangement. The shape and magnitude of the CD spectrum can be used to infer aspects of the peptide's conformation.

CD spectroscopy can also be used to determine the enantiomeric purity of a chiral compound, although this often requires the formation of a complex with a known chiral standard or the use of specific methods developed for chiral amines nih.govacs.orgbeilstein-journals.orgrsc.org. For this compound, if synthesized enantioselectively, CD could be used to confirm its enantiomeric form and assess its purity. Changes in the CD spectrum under different conditions (e.g., temperature, solvent, presence of interacting molecules) can provide insights into conformational flexibility and binding events.

Research has shown that CD spectroscopy can be used in conjunction with chiral receptors or assemblies to determine the enantiomeric composition and absolute configuration of chiral amines nih.govacs.orgbeilstein-journals.orgrsc.org. While this compound is a peptide, these principles highlight the utility of CD for chiral analysis.

Advanced Microscopy Techniques for this compound Interaction Visualization (e.g., AFM, FRET)

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Fluorescence Resonance Energy Transfer (FRET) microscopy, offer powerful capabilities for visualizing molecules and their interactions, although their application to a small molecule like this compound often involves studying its interactions with larger structures like membranes or proteins, or visualizing self-assembly processes. orgchemboulder.comnih.govfrontiersin.orgnih.govnih.govazonano.commdpi.comthe-scientist.commolbiolcell.orgnih.govleica-microsystems.comaimspress.comnih.govjove.compodhikaiscientific.combohrium.com

Atomic Force Microscopy (AFM)

AFM is a type of scanning probe microscopy that provides high-resolution topographic images of surfaces at the nanoscale. It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. frontiersin.orgthe-scientist.compodhikaiscientific.com These forces cause the cantilever to deflect, and this deflection is detected and used to create a 3D image of the surface topography. aimspress.com

For this compound, AFM could be used to:

Visualize the morphology of this compound crystals, if they can be grown on a suitable surface.

Study the interaction of this compound with model biological membranes or specific proteins immobilized on a surface, potentially visualizing binding events or changes in membrane structure upon interaction. the-scientist.comnih.gov

Investigate the self-assembly of this compound molecules into higher-order structures, if such assembly occurs under specific conditions. bohrium.com

Measure the forces involved in single-molecule interactions between this compound and a binding partner, by attaching one molecule to the AFM tip and the other to the surface. aimspress.comnih.gov

AFM can operate in various environments, including liquid, making it suitable for studying biological samples under near-physiological conditions. aimspress.com High-speed AFM allows for the visualization of dynamic processes in real-time. azonano.com

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent non-radiative energy transfer process that occurs between two fluorescent molecules (fluorophores), a donor and an acceptor, when they are in close proximity (typically within 1-10 nanometers). nih.govnih.govleica-microsystems.comevidentscientific.com FRET efficiency is highly sensitive to the distance between the donor and acceptor, making it a valuable tool for probing molecular interactions and conformational changes. nih.govleica-microsystems.comevidentscientific.com

To apply FRET to study this compound interactions, the compound or its binding partner would need to be labeled with suitable donor and acceptor fluorophores. For instance, if studying the interaction of this compound with a protein, one molecule could be labeled with the donor and the other with the acceptor. When the two molecules interact and come within the Förster radius, energy is transferred from the excited donor to the acceptor, resulting in decreased donor fluorescence and increased acceptor fluorescence. nih.govleica-microsystems.comevidentscientific.com

FRET microscopy allows for the visualization of these interactions within cells or other complex environments. nih.govmolbiolcell.orgnih.gov While labeling a small peptide like this compound with fluorophores might alter its properties, careful experimental design can mitigate these effects. FRET can provide insights into the proximity and dynamics of this compound interactions with its biological targets, such as opioid receptors, or its association with cellular membranes. nih.gov

Both AFM and FRET, when applied appropriately, can provide unique spatial and temporal information about the behavior and interactions of this compound at the molecular level, complementing the structural details obtained from spectroscopic and crystallographic methods.

| Technique | Information Provided | Application to this compound |

| AFM | Surface topography, molecular interactions, mechanical properties | Visualizing crystals, interactions with membranes/proteins, self-assembly, measuring interaction forces. frontiersin.orgthe-scientist.comaimspress.comnih.govpodhikaiscientific.combohrium.com |

| FRET | Molecular proximity, interactions, conformational changes | Studying interactions with labeled binding partners (e.g., receptors, membranes), provided suitable labeling is possible. nih.govmolbiolcell.orgnih.govleica-microsystems.comevidentscientific.com |

Computational and Theoretical Studies of Ctop Nh2

Molecular Docking Simulations for Ctop-NH2-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity. guidetopharmacology.org For a compound like this compound, which is known to interact with opioid receptors, particularly the μOR, molecular docking simulations can provide valuable insights into the specific interactions formed between the peptide and the receptor binding site. guidetopharmacology.orgnih.gov

Studies on opioid receptors with various ligands, such as fentanyl analogs, PZM21, SR-17018, morphine, and fentanyl, have utilized molecular docking to explore binding poses and interaction patterns. guidetopharmacology.orgciteab.comsigmaaldrich.com These studies often reveal crucial interactions, including hydrogen bonds with conserved residues like Asp147 (D3.32) and His297 (H6.52) in the μOR, as well as hydrophobic interactions within the binding pocket. citeab.comsigmaaldrich.com Docking simulations can help to visualize how this compound, a cyclic peptide with specific amino acid residues, might orient itself within the μOR binding pocket and identify key residues involved in its antagonistic activity and high selectivity. guidetopharmacology.orgnih.gov

While specific detailed data tables from docking simulations solely focused on this compound were not retrieved in the conducted searches, the application of this method would typically involve:

Preparation of the 3D structure of this compound and the target opioid receptor (e.g., μOR), often using available crystal structures or homology models. citeab.com

Running docking algorithms to sample various conformations of this compound within the receptor binding site.

Scoring the predicted poses based on their estimated binding energy or other scoring functions.

Analyzing the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that contribute to binding and selectivity. citeab.comsigmaaldrich.com

Such simulations could help explain the molecular basis for this compound's potent μOR antagonism and its limited activity at delta (δ) and kappa (κ) opioid receptors. guidetopharmacology.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands and receptors and the stability of ligand-receptor complexes over time. citeab.com For a peptide like this compound, MD simulations are particularly valuable due to its inherent flexibility compared to small molecule ligands.

MD simulations applied to opioid receptors with various ligands have revealed dynamic aspects of ligand-receptor interactions and the conformational changes associated with receptor activation or inactivation. citeab.com These studies have explored the dynamics of ligand binding poses, the movement of receptor domains (such as the outward motion of transmembrane helix 6 upon activation), and the role of water molecules in mediating interactions. citeab.com

Applying MD simulations to this compound bound to the μOR would allow for the investigation of:

The stability of the predicted binding poses from docking simulations.

The conformational landscape of this compound while bound to the receptor.

The persistence and strength of key interactions identified by docking over the simulation time.

The influence of the membrane environment and explicit solvent on the complex stability and dynamics.

Potential differences in the dynamic behavior of the μOR when bound to antagonistic this compound compared to agonist-bound states, helping to elucidate the mechanism of antagonism.